2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-10(25-12-6-4-3-5-11(12)17)16(23)18-9-14-20-19-13-7-8-15(24-2)21-22(13)14/h3-8,10H,9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXQMGYSCRCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1N=C(C=C2)OC)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridazine core.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate leaving group on the triazolopyridazine core.
Amidation: The final step involves the amidation reaction, where the intermediate product is reacted with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 2-fluorophenoxy-propanamide side chain and 6-methoxy-triazolopyridazine core. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Physicochemical and Pharmacokinetic Insights
- Solubility: The methoxy group at position 6 may improve solubility relative to methyl or sulfur-containing derivatives (e.g., sulfanyl in ).
- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, extending half-life compared to compounds like the benzimidazole-linked analog in .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction pathway. The key steps include:
- Formation of the Triazole Moiety : The initial step often involves the synthesis of the 1,2,4-triazole nucleus, which can be achieved through cyclization reactions involving appropriate hydrazones and isocyanates.
- Introduction of the Fluorophenoxy Group : The fluorinated aryl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The final step involves coupling the triazole derivative with the fluorophenoxy group to yield the target compound.
Antiproliferative Effects
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In studies evaluating related triazole derivatives, compounds showed varying degrees of activity against breast, colon, and lung cancer cell lines. The highest activity was noted in specific derivatives that share structural similarities with our compound of interest .
The biological mechanisms through which these compounds exert their effects are still under investigation. However, it has been suggested that the antiproliferative activity may not solely rely on inhibition of dihydrofolate reductase (DHFR), as indicated by studies showing a lack of inhibitory action against this enzyme in some triazole derivatives .
Anti-inflammatory Properties
In addition to antiproliferative effects, related compounds have demonstrated anti-inflammatory properties. For instance:
- A study on furoxan/triazole hybrids indicated that these compounds could release nitric oxide (NO) and exhibit anti-inflammatory activity in vitro against lipopolysaccharide-induced RAW264.7 cells. The IC50 values for these compounds ranged from 5.74 to 15.3 μM, showcasing their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity. For example:
- The presence of specific substituents on the triazole ring and the fluorophenoxy group can enhance or diminish the biological potency of the compound.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Cell Line/Model |
|---|---|---|---|
| This compound | Antiproliferative | TBD | TBD |
| Related Triazole Derivative | Antiproliferative | Varies | Breast/Colon/Lung Cancer |
| Furoxan/Triazole Hybrid | Anti-inflammatory | 5.74 - 15.3 | LPS-induced RAW264.7 |
Case Study: Anti-Cancer Activity
A recent study evaluated a series of triazole derivatives for their anticancer properties. Among these derivatives, one compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics in lung cancer models. This highlights the potential for developing new therapeutic agents based on the structural framework similar to This compound .
Q & A
Q. Which structural analogs of this compound are prioritized for lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
